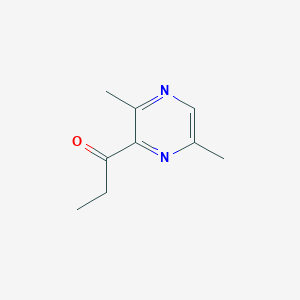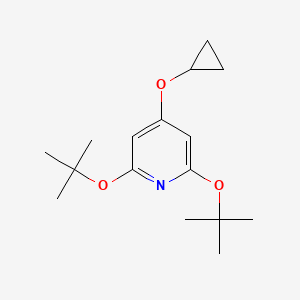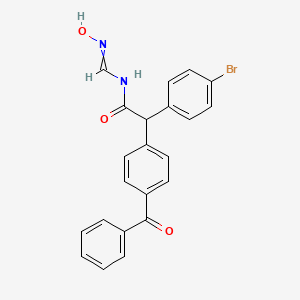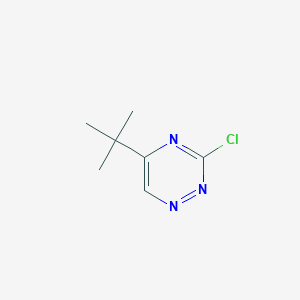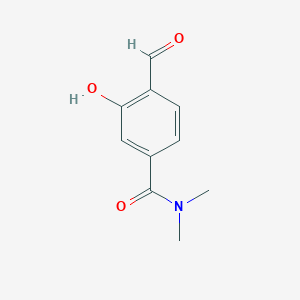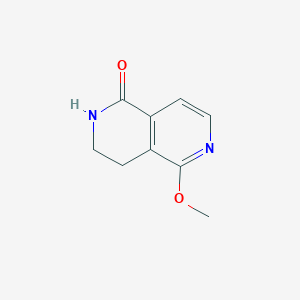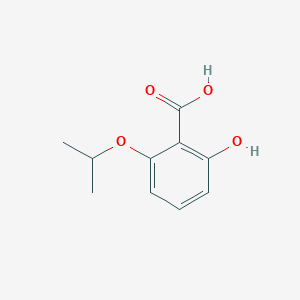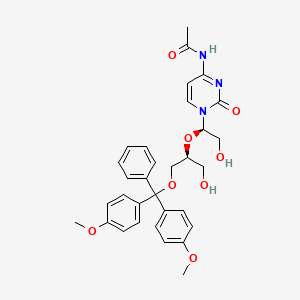
2-Bromo-3-isopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-isopropoxyphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with a bromine atom at the second position and an isopropoxy group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-isopropoxyphenol can be achieved through several methods. One common approach involves the bromination of 3-isopropoxyphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-isopropoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the phenol group to a hydroxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of hydroxy derivatives or de-brominated phenols.
Applications De Recherche Scientifique
2-Bromo-3-isopropoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-isopropoxyphenol involves its interaction with various molecular targets. The bromine atom and phenol group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound may also undergo metabolic transformations in biological systems, contributing to its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-4-isopropoxyphenol: Bromine atom at the second position and isopropoxy group at the fourth position.
3-Bromo-2-isopropoxyphenol: Bromine atom at the third position and isopropoxy group at the second position.
Uniqueness
2-Bromo-3-isopropoxyphenol is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H11BrO2 |
|---|---|
Poids moléculaire |
231.09 g/mol |
Nom IUPAC |
2-bromo-3-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6,11H,1-2H3 |
Clé InChI |
RTJAODNSZYBTGG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC(=C1Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


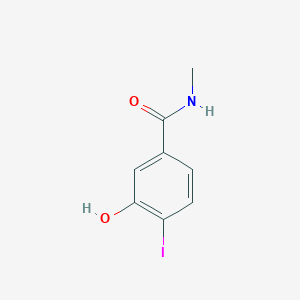
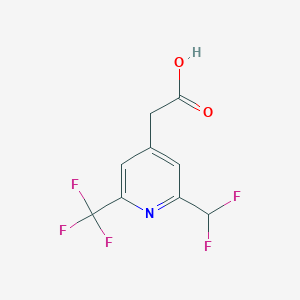
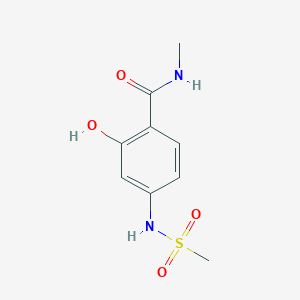
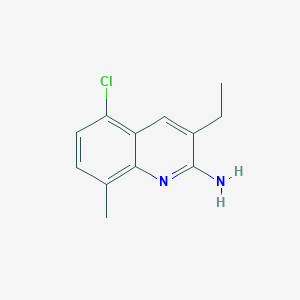
![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)
